molecular formula C8H8O3S B14339461 3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid CAS No. 94414-34-3

3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid

Cat. No.: B14339461
CAS No.: 94414-34-3
M. Wt: 184.21 g/mol
InChI Key: JMXHKASJUJDMEJ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid is an organic compound that features a furan ring, a sulfanyl group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid typically involves the condensation of furan-2-carbaldehyde with malonic acid, followed by esterification and subsequent reactions to introduce the sulfanyl group. One common method involves the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a series of reactions including Michael addition, intramolecular nucleophilic addition, and elimination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced butanoic acid derivatives, and substituted furan compounds .

Scientific Research Applications

3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid involves its interaction with specific molecular targets. The furan ring and sulfanyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid is unique due to the presence of both the furan ring and the sulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

CAS No.

94414-34-3

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

3-(furan-2-yl)-2-sulfanylbut-2-enoic acid

InChI

InChI=1S/C8H8O3S/c1-5(7(12)8(9)10)6-3-2-4-11-6/h2-4,12H,1H3,(H,9,10)

InChI Key

JMXHKASJUJDMEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)O)S)C1=CC=CO1

Origin of Product

United States

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